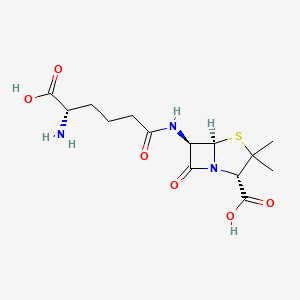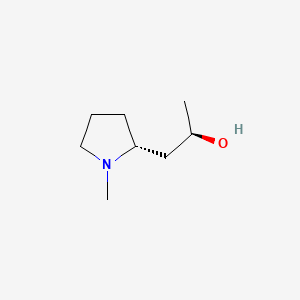
Hycamptamine hydrochloride hydrate
Overview
Description
LSM-4296 is a pyranoindolizinoquinoline.
Scientific Research Applications
Alzheimer's Disease Research
- Hycamptamine hydrochloride hydrate shows promise in Alzheimer's disease research. A study demonstrates that GSK189254, a histamine H3 receptor antagonist with similarities to Hycamptamine hydrochloride hydrate, binds to histamine H3 receptors in the Alzheimer's disease brain and improves cognitive performance in preclinical models. This suggests potential therapeutic applications for dementia and cognitive disorders in Alzheimer's disease (Medhurst et al., 2007).
Synthesis of Pharmaceutical Compounds
- Hycamptamine hydrochloride hydrate is involved in the synthesis of new compounds. Research on the improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride, a relative of Hycamptamine, has led to the synthesis of new phenothiazine derivatives, indicating its utility in developing new pharmaceuticals (Potti & Nobles, 1968).
Endocrinological Studies
- In endocrinological contexts, histamine dihydrochloride, which is structurally related to Hycamptamine hydrochloride hydrate, has been used to study estrogenic stimulation in rat uteri, suggesting its utility in exploring histamine's role in reproductive biology (Spaziani & Szego, 1959).
Histamine Receptor Research
- Research on histamine receptors, which are targeted by compounds like Hycamptamine hydrochloride hydrate, is crucial in understanding various neurological and cognitive processes. A study discussing the histamine H3 receptor from discovery to clinical trials with pitolisant highlights the role of these receptors in cognition and potential therapeutic applications in narcolepsy and other cognitive disorders (Schwartz, 2011).
Neuroscience and Psychiatric Research
- Hycamptamine hydrochloride hydrate, through its relation to compounds like ketamine, contributes to understanding the neurobiology of depression. A study on the antidepressant effects of ketamine in depressed patients suggests the potential role of NMDA receptor-modulating drugs in treating depression, which could extend to related compounds (Berman et al., 2000).
Analgesic Research
- Research into the analgesic properties of ketamine, structurally related to Hycamptamine hydrochloride hydrate, has provided insights into managing acute postoperative pain, indicating the potential of related compounds in pain management (Schmid, Sandler, & Katz, 1999).
Emergency Relief and Hydration Technology
- In a broader application, studies like the one evaluating HTI's HydroWell system for point-of-use water treatment using forward osmosis demonstrate the importance of chemical compounds in developing emergency relief technologies (Butler et al., 2013).
properties
IUPAC Name |
8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861255 | |
| Record name | 10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















